molecular formula C11H15NO2 B13797841 2-Prop-2-enyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione CAS No. 68260-70-8

2-Prop-2-enyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

Cat. No.: B13797841
CAS No.: 68260-70-8
M. Wt: 193.24 g/mol
InChI Key: HOADZLUEDQUBQV-UHFFFAOYSA-N
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Description

2-Prop-2-enyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is an organic compound with the molecular formula C11H15NO2 It is a derivative of isoindole, featuring a hexahydroisoindole core with a prop-2-enyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Prop-2-enyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an appropriate anhydride with an amine, followed by cyclization to form the hexahydroisoindole core. The prop-2-enyl group can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Prop-2-enyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bonds or reduce the carbonyl groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-Prop-2-enyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Prop-2-enyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
  • 4,7-Methanoisobenzofuran-1,3-dione,3a,4,7,7a-tetrahydro-8-(2-propen-1-yl)

Uniqueness

2-Prop-2-enyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is unique due to its specific structural features, such as the hexahydroisoindole core and the prop-2-enyl substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

68260-70-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-prop-2-enyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C11H15NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h2,8-9H,1,3-7H2

InChI Key

HOADZLUEDQUBQV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2CCCCC2C1=O

Origin of Product

United States

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